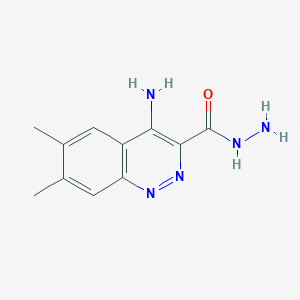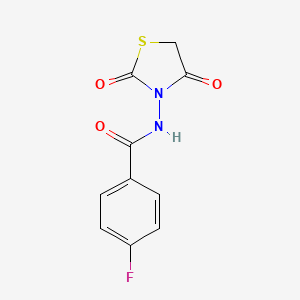
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide is a compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring and the fluorobenzamide moiety in its structure makes it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thiazolidine-2,4-dione. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the intermediate 4-fluorobenzoyl chloride. This intermediate then reacts with thiazolidine-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide.
4-fluorobenzoic acid: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to the combination of the thiazolidinone ring and the fluorobenzamide moiety. This combination imparts specific biological activities that are not observed in the individual precursors or other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and bioavailability.
Properties
CAS No. |
646990-01-4 |
|---|---|
Molecular Formula |
C10H7FN2O3S |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) |
InChI Key |
NUOFRHICXZESDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


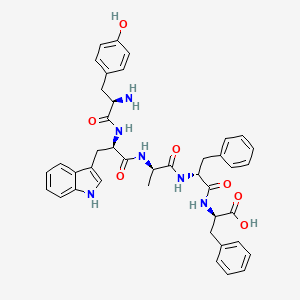
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
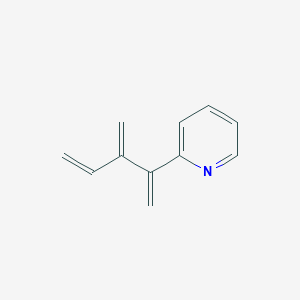
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
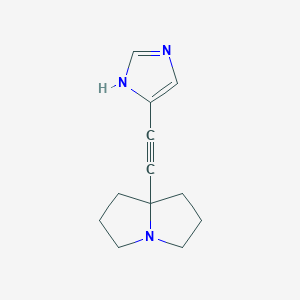
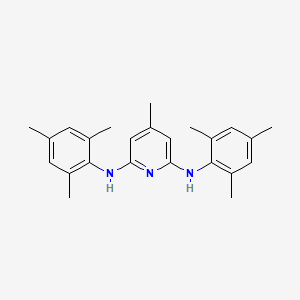
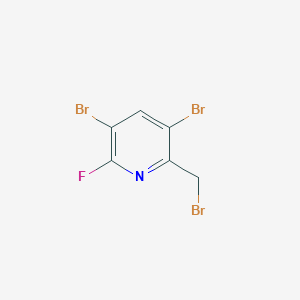
![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
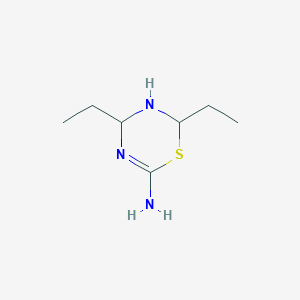
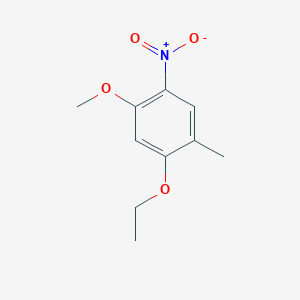
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

